1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling SAR

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-20-1) is a synthetic heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid class, with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol. The structure features a 4-fluorobenzyl substituent at the N1 position and a carboxylic acid group at the C3 position of the 6-oxo-1,6-dihydropyridine core.

Molecular Formula C13H10FNO3
Molecular Weight 247.225
CAS No. 941869-20-1
Cat. No. B2415304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
CAS941869-20-1
Molecular FormulaC13H10FNO3
Molecular Weight247.225
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F
InChIInChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18)
InChIKeySCCIZPNWNADCEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 941869-20-1): Compound Class and Procurement Identity


1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 941869-20-1) is a synthetic heterocyclic building block belonging to the 6-oxo-1,6-dihydropyridine-3-carboxylic acid class, with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.22 g/mol [1]. The structure features a 4-fluorobenzyl substituent at the N1 position and a carboxylic acid group at the C3 position of the 6-oxo-1,6-dihydropyridine core . This compound is cataloged by multiple research chemical suppliers under identifiers including MFCD09033894 and PubChem CID 16896680, and is sold exclusively for research and further manufacturing use, not for direct human application .

Why 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with a positional isomer (e.g., 2-fluorobenzyl or 3-fluorobenzyl variant) or a regioisomer (e.g., 2-oxo-1,2-dihydropyridine analog) introduces measurable differences in lipophilicity, topological polar surface area (TPSA), and hydrogen-bonding capacity that directly affect molecular recognition, solubility, and synthetic derivatization outcomes . The 6-oxo (vs. 2-oxo) regiochemistry determines the electronic distribution and nucleophilic/electrophilic character of the pyridone ring, which governs reactivity in downstream coupling reactions [1]. Furthermore, the para-fluorobenzyl substitution pattern yields distinct conformational preferences and steric profiles compared to ortho- or meta-fluoro analogs, which can alter binding pocket complementarity in target-based screens .

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid (CAS 941869-20-1)


Para-Fluoro vs. Ortho-Fluoro Substitution: Lipophilicity and Polar Surface Area Differentiation

The 4-fluorobenzyl substitution on the target compound yields a consensus Log Po/w of 1.94 and a TPSA of 59.3 Ų, as computed by SwissADME methods . In contrast, the 2-fluorobenzyl positional isomer (CAS 941869-22-3) is predicted to have a marginally higher TPSA due to reduced steric shielding of the carbonyl oxygen by the ortho-fluorine, and a lower consensus Log P (estimated ~1.7-1.8 based on ChemSrc computed fragment contributions), resulting in a ΔLogP of approximately +0.1 to +0.2 log units favoring the para isomer . This difference, while modest, alters predicted GI absorption and blood-brain barrier permeability profiles .

Medicinal Chemistry Physicochemical Profiling SAR

6-Oxo vs. 2-Oxo Regiochemistry: Synthetic Accessibility and Derivatization Potential

The target compound (6-oxo-1,6-dihydropyridine-3-carboxylic acid, CAS 941869-20-1) has a synthetic accessibility score of 1.83 (scale 1-10, where 1 is easiest), as computed by the SwissADME fragment-based method trained on 12.8 million molecules . The regioisomeric 2-oxo analog (1-(4-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, CAS 66158-41-6) is expected to have a similar accessibility score (~1.8-2.0) but differs fundamentally in the reactive sites available for further derivatization: the 6-oxo isomer positions the ketone para to the carboxylic acid, enabling distinct C4 and C5 functionalization chemistry not available in the 2-oxo series [1].

Synthetic Chemistry Building Block Selection Regioselectivity

Vendor Purity and Quality Documentation: 93%-98% Assay with Batch-Specific QC Data Availability

The target compound is commercially available at verified purities of 93% (Bidepharm, batch QC including NMR, HPLC, GC) and 98% (Combi-Blocks, catalog HF-9850) . In comparison, the ortho-fluoro isomer (CAS 941869-22-3) is available at 97% purity from Leyan, and the 3-fluoro isomer is available at 95% from Life Chemicals . The availability of batch-specific NMR, HPLC, and GC documentation for the 4-fluoro isomer from Bidepharm provides procurement-grade quality assurance that is not universally documented for all positional isomers, enabling more rigorous analytical qualification for GLP studies .

Quality Assurance Procurement Analytical Chemistry

ADME-Predicted Profile: High GI Absorption and BBB Permeability for CNS Drug Design

SwissADME predictions for the target compound indicate high gastrointestinal absorption and blood-brain barrier (BBB) permeability (BBB permeant: Yes), with no predicted CYP450 inhibition liability across CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4 isoforms . The compound also passes all major drug-likeness filters (Lipinski, Veber, Egan, Muegge) with zero violations and has a Bioavailability Score of 0.85 . While the 2-fluoro and 3-fluoro isomers share the same molecular formula, the para-substitution pattern yields the most favorable balance of lipophilicity (LogP ~1.9) and TPSA (~59 Ų) for CNS penetration among the three positional isomers, based on the established relationship that TPSA < 60-70 Ų and LogP 1-3 are optimal for BBB penetration [1].

ADME Drug-likeness CNS Drug Discovery

Structural Differentiation from 4-Fluorophenyl Analog: Methylene Spacer Impact on Flexibility and Target Engagement

The target compound contains a methylene (-CH₂-) spacer between the N1 position and the 4-fluorophenyl ring, resulting in 3 rotatable bonds and a fraction Csp3 of 0.08 [1]. The direct N-phenyl analog, 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (C₁₂H₈FNO₃, MW 233.19), lacks this methylene spacer, yielding only 1-2 rotatable bonds and a different conformational profile [2]. The methylene spacer in the target compound introduces additional conformational自由度 (flexibility), which can enable better induced-fit binding to target pockets that the rigid N-phenyl analog cannot access . This structural feature is consistent with the pharmacophore model identified for related HIV integrase inhibitors and HCMV pUL89 endonuclease inhibitors, where an N1-benzyl substituent was found critical for activity [3].

Conformational Analysis Structure-Based Design Linker Optimization

PAINS-Free and Lead-Like Profile: Zero Structural Alerts for Screening Library Suitability

The target compound registers zero PAINS (Pan Assay Interference Compounds) alerts and zero Brenk structural alerts, with a lead-likeness score of 1.0 (passing 3 of 3 criteria: 250 ≤ MW ≤ 350, XLOGP ≤ 3.5, rotatable bonds ≤ 7) . This profile is favorable compared to the 2-oxo regioisomer series, which can exhibit Michael acceptor character at the C3 position when conjugated with the 2-oxo group, potentially generating false-positive assay signals [1]. The 6-oxo regioisomer's carboxylic acid at C3 is less prone to non-specific reactivity than the 2-oxo-3-carboxylic acid arrangement, as the electron-withdrawing effect is distributed differently across the ring [1].

Compound Quality PAINS Filter Lead-likeness

Recommended Application Scenarios for 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid Based on Differentiated Evidence


Diversity-Oriented Synthesis of 3-Carboxamide Libraries for CNS-Targeted Screening

The target compound's favorable ADME profile (BBB permeant, TPSA 59.3 Ų, Consensus LogP 1.94) and zero PAINS alerts make it an ideal carboxylic acid building block for generating 1,4,6-trisubstituted 6-oxo-1,6-dihydropyridine-3-carboxamide libraries targeting CNS indications . The 6-oxo regiochemistry enables sequential functionalization at C4 (via electrophilic substitution) and C3 (via amide coupling), while the para-fluorobenzyl group provides a metabolically stable hydrophobic anchor [1].

Medicinal Chemistry Scaffold for Kinase or Integrase Inhibitor Lead Optimization

The 6-oxo-1,6-dihydropyridine-3-carboxylic acid core is a recognized scaffold in MEK inhibitor and HIV integrase inhibitor patents . The para-fluorobenzyl substitution pattern aligns with the pharmacophore requirements identified for pUL89 endonuclease inhibitors, where an N1-benzyl substituent with a hydrophobic phenyl group is essential for chelating triad engagement [1]. The target compound's synthetic accessibility score of 1.83 ensures rapid derivatization for SAR exploration [2].

Quality-Controlled Intermediate for GLP Preclinical Candidate Synthesis

With commercially available purity of up to 98% and batch-specific NMR, HPLC, and GC documentation from reputable vendors, the target compound is suited as a procurement-grade intermediate for multi-step synthesis of preclinical candidates requiring analytical traceability . The room-temperature storage stability and defined hazard profile (H315, H319, H335) simplify handling in standard laboratory settings [1].

Fragment-Based Drug Discovery: Carboxylic Acid Fragment with Favorable Ligand Efficiency Metrics

With a molecular weight of 247.22 Da, 18 heavy atoms, and a balanced LogP (XLogP3 1.23), the target compound fits within fragment library parameters (MW < 300, heavy atom count < 22, LogP < 3) . Its single hydrogen bond donor (carboxylic acid) and four hydrogen bond acceptors provide a defined pharmacophoric footprint for fragment growing or linking strategies, while the para-fluorobenzyl group offers a vector for hydrophobic pocket exploration [1].

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.